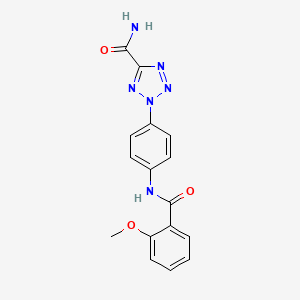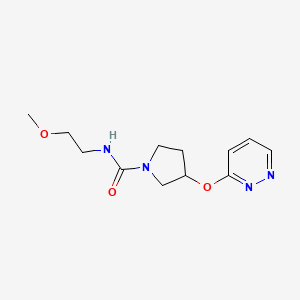
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the methoxybenzamido group adds to its unique chemical properties, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the tetrazole ring through cyclization reactions. The methoxybenzamido group is then introduced via amide bond formation using appropriate coupling reagents and conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands. The use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide bond can be reduced to amines under specific conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amide bond can produce corresponding amines .
科学的研究の応用
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can also interact with various biological pathways, modulating cellular processes and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Known for its use as an intermediate in the synthesis of glyburide, a diabetes medication.
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide: Another compound with similar structural features and applications in medicinal chemistry.
Uniqueness
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of a tetrazole ring and methoxybenzamido group. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
特性
IUPAC Name |
2-[4-[(2-methoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-13-5-3-2-4-12(13)16(24)18-10-6-8-11(9-7-10)22-20-15(14(17)23)19-21-22/h2-9H,1H3,(H2,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFATGQUEXUGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2974487.png)

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2974493.png)
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)
![5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2974504.png)
